molecular formula C19H18ClFN2O3 B10834841 1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

Cat. No.: B10834841
M. Wt: 376.8 g/mol
InChI Key: OZCRNUIWAXZIST-UHFFFAOYSA-N
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Description

PMID27109571-Compound-29: is a small molecular drug known for its role as an antagonist of Estrogen-related receptor alpha (ERRα). This compound has shown significant potential in protecting against obesity-induced osteoclastic bone loss . It is also being investigated for its potential in treating cataracts by reducing lens opacity .

Preparation Methods

The synthesis of PMID27109571-Compound-29 involves several steps, including the use of various reagents and catalysts. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization steps . Industrial production methods for this compound are also not widely available, but they likely involve large-scale chemical synthesis techniques used in pharmaceutical manufacturing.

Chemical Reactions Analysis

PMID27109571-Compound-29 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

1-[(5-chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H18ClFN2O3/c20-14-11-16(13(10-15(14)21)12-6-2-1-3-7-12)22-18(26)23-19(17(24)25)8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,24,25)(H2,22,23,26)

InChI Key

OZCRNUIWAXZIST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NC2=CC(=C(C=C2C3=CC=CC=C3)F)Cl

Origin of Product

United States

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